molecular formula C9H9N5O2 B187993 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- CAS No. 39908-33-3

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-

Cat. No.: B187993
CAS No.: 39908-33-3
M. Wt: 219.2 g/mol
InChI Key: JKVAWOOMPGXBKF-UHFFFAOYSA-N
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Description

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- is a chemical compound with the molecular formula C9H9N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- typically involves the reaction of theophylline with acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds .

Mechanism of Action

The mechanism of action of 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A methylxanthine derivative with similar structural features.

    Caffeine: Another methylxanthine with stimulant properties.

    Adenine: A purine base found in DNA and RNA.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVAWOOMPGXBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192962
Record name 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39908-33-3
Record name 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039908333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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